molecular formula C19H19ClN4O5S B2752597 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride CAS No. 1219201-94-1

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride

Cat. No.: B2752597
CAS No.: 1219201-94-1
M. Wt: 450.89
InChI Key: HWKAUOHWFZJYBN-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolo Group: The dioxolo group is introduced through a series of reactions involving protection and deprotection steps.

    Attachment of the Nitrobenzamide Moiety: The nitrobenzamide group is attached via nucleophilic substitution reactions.

    Final Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide
  • **N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride
  • **N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-nitrobenzamide hydrochloride

Uniqueness

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H22ClN3O5S
  • Molecular Weight : 463.93 g/mol
  • CAS Number : 1215364-85-4
  • IUPAC Name : this compound

The compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets. The benzothiazole moiety is known for its ability to interact with enzymes and receptors involved in cellular signaling pathways. Specifically, the presence of the nitro group enhances its reactivity and potential for binding to biological targets.

Key Mechanisms:

  • Antimicrobial Activity : Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial properties. The presence of electron-withdrawing groups (e.g., nitro) enhances these activities against bacteria and fungi .
  • Anticancer Properties : Research indicates that similar compounds can inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting possible applications in neurodegenerative diseases .

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus and E. coli
AnticancerReduced viability in MDA-MB-231 breast cancer cells
NeuroprotectionAttenuation of neuronal injury in ischemia models

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzothiazole derivatives, including those similar to this compound. The results indicated that compounds with nitro substitutions exhibited significantly enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on the compound's analogs demonstrated potent anticancer activity against various human cancer cell lines. For instance, a derivative displayed an IC50 value of 0.004 µM against T-cell proliferation, indicating strong potential as an anticancer agent .

Case Study 3: Neuroprotective Properties

A series of experiments were conducted to assess the neuroprotective effects of related compounds in models of ischemia/reperfusion injury. Results showed that certain derivatives significantly reduced neuronal death and oxidative stress markers, suggesting therapeutic potential for neurodegenerative conditions .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S.ClH/c1-21(2)6-7-22(18(24)12-4-3-5-13(8-12)23(25)26)19-20-14-9-15-16(28-11-27-15)10-17(14)29-19;/h3-5,8-10H,6-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKAUOHWFZJYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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